![molecular formula C36H26O5 B13751648 Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)- CAS No. 3705-62-2](/img/no-structure.png)
Benzene, 1,1'-oxybis[3-(3-phenoxyphenoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- is a complex organic compound with the molecular formula C36H26O5 . It is known for its intricate structure, which includes multiple benzene rings connected through ether linkages. This compound is used in various industrial and scientific applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- typically involves the reaction of phenoxyphenol derivatives with appropriate reagents under controlled conditions. One common method includes the use of phenoxyphenol and phenoxybenzene in the presence of a catalyst to facilitate the formation of the ether linkages .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions in specialized reactors. The process requires precise control of temperature, pressure, and reaction time to ensure high yield and purity. The use of solvents and catalysts is crucial in optimizing the reaction conditions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like .
Reduction: The compound can be reduced using reducing agents such as .
Substitution: Electrophilic aromatic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones , while reduction can produce hydroxy derivatives .
Wissenschaftliche Forschungsanwendungen
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism by which Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, influencing biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzene, 1,1’-[oxybis(methylene)]bis-: Similar in structure but with different substituents.
1,3-Bis(3-aminophenoxy)benzene: Contains amino groups instead of phenoxy groups.
Uniqueness
Benzene, 1,1’-oxybis[3-(3-phenoxyphenoxy)- is unique due to its specific arrangement of benzene rings and ether linkages, which confer distinct chemical and physical properties. This uniqueness makes it valuable in various specialized applications .
Eigenschaften
3705-62-2 | |
Molekularformel |
C36H26O5 |
Molekulargewicht |
538.6 g/mol |
IUPAC-Name |
1-phenoxy-3-[3-[3-(3-phenoxyphenoxy)phenoxy]phenoxy]benzene |
InChI |
InChI=1S/C36H26O5/c1-3-11-27(12-4-1)37-29-15-7-17-31(23-29)39-33-19-9-21-35(25-33)41-36-22-10-20-34(26-36)40-32-18-8-16-30(24-32)38-28-13-5-2-6-14-28/h1-26H |
InChI-Schlüssel |
RRVQXJQJDRLGGO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC(=CC=C3)OC4=CC=CC(=C4)OC5=CC=CC(=C5)OC6=CC=CC=C6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.